6-Tert-butoxy-3-cyclopropoxypyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Tert-butoxy-3-cyclopropoxypyridin-2-amine is an organic compound with the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol . This compound is characterized by the presence of a tert-butoxy group, a cyclopropoxy group, and an amine group attached to a pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Tert-butoxy-3-cyclopropoxypyridin-2-amine typically involves the reaction of 3-cyclopropoxypyridine with tert-butylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, at a temperature of around 0-5°C. The reaction mixture is then stirred for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reaction vessels. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 6-Tert-butoxy-3-cyclopropoxypyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amine group in the compound can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide, at room temperature.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the pyridine ring.
Substitution: Substituted products with new functional groups replacing the amine group.
Scientific Research Applications
6-Tert-butoxy-3-cyclopropoxypyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-Tert-butoxy-3-cyclopropoxypyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
6-(Tert-butoxy)pyridin-3-amine: This compound shares the tert-butoxy group and pyridine ring but lacks the cyclopropoxy group, making it structurally similar yet distinct.
N-(3-tert-butoxy-3-oxopropyl) glycine: This compound has a similar tert-butoxy group but differs in the presence of a glycine moiety instead of the pyridine ring.
Uniqueness: 6-Tert-butoxy-3-cyclopropoxypyridin-2-amine is unique due to the combination of the tert-butoxy, cyclopropoxy, and amine groups attached to the pyridine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C12H18N2O2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-cyclopropyloxy-6-[(2-methylpropan-2-yl)oxy]pyridin-2-amine |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-10-7-6-9(11(13)14-10)15-8-4-5-8/h6-8H,4-5H2,1-3H3,(H2,13,14) |
InChI Key |
CSVLKJNIICEYPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC(=C(C=C1)OC2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.